molecular formula C8H9F3N2O B2736942 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one CAS No. 2649080-91-9

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one

Cat. No.: B2736942
CAS No.: 2649080-91-9
M. Wt: 206.168
InChI Key: YRTCZUVWEJGVME-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one is an organic compound that features a trifluoromethyl group attached to a hexahydroindazole ring. The trifluoromethyl group is known for its significant electronegativity and ability to influence the chemical and physical properties of the compounds it is part of

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow strategies to ensure high yields and purity. These methods often utilize scalable processes that can handle large quantities of reactants and products efficiently . The use of protective groups and specific catalysts can also enhance the selectivity and efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition or activation of specific biological pathways, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted indazoles and related heterocycles. Examples include:

Uniqueness

What sets 3-(Trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one apart is its specific combination of the trifluoromethyl group with the hexahydroindazole ring. This unique structure imparts distinct chemical and physical properties, making it particularly valuable in applications where high electronegativity and stability are required .

Properties

IUPAC Name

3-(trifluoromethyl)-2,3,3a,4,5,6-hexahydroindazol-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)7-4-2-1-3-5(14)6(4)12-13-7/h4,7,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTCZUVWEJGVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(NN=C2C(=O)C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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